molecular formula C29H51NO6 B12958590 1-(2,5-Dioxopyrrolidin-1-yl) 24-methyl tetracosanedioate

1-(2,5-Dioxopyrrolidin-1-yl) 24-methyl tetracosanedioate

Katalognummer: B12958590
Molekulargewicht: 509.7 g/mol
InChI-Schlüssel: YBNILSWMLICENG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-Dioxopyrrolidin-1-yl) 24-methyl tetracosanedioate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring and a long aliphatic chain, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dioxopyrrolidin-1-yl) 24-methyl tetracosanedioate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with a methyl tetracosanedioate precursor. The reaction is carried out under controlled conditions, often requiring the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,5-Dioxopyrrolidin-1-yl) 24-methyl tetracosanedioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(2,5-Dioxopyrrolidin-1-yl) 24-methyl tetracosanedioate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(2,5-Dioxopyrrolidin-1-yl) 24-methyl tetracosanedioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, depending on the specific targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2,5-Dioxopyrrolidin-1-yl) 24-methyl tetracosanedioate is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C29H51NO6

Molekulargewicht

509.7 g/mol

IUPAC-Name

24-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl tetracosanedioate

InChI

InChI=1S/C29H51NO6/c1-35-28(33)22-20-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21-23-29(34)36-30-26(31)24-25-27(30)32/h2-25H2,1H3

InChI-Schlüssel

YBNILSWMLICENG-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCCCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.